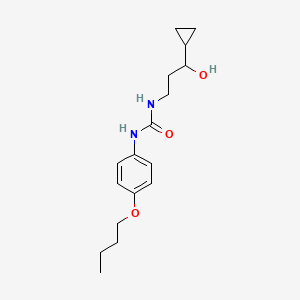
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea, also known as BPHU, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BPHU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis and Activity of Ureas and Carbamates : Research has been conducted on the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, focusing on their antiarrhythmic and hypotensive properties. For instance, certain compounds demonstrated strong hypotensive action, while others showed antiarrhythmic activity comparable to Propranolol (Chalina, Staneva, & Chakarova, 1998).
Development of Epoxide Hydrolase Inhibitors : A series of N,N'-disubstituted ureas with a conformationally restricted cis- or trans-1,4-cyclohexane were prepared and tested as soluble epoxide hydrolase inhibitors. These compounds showed low nanomolar to picomolar activities against recombinant human sEH, suggesting potential applications in various health conditions (Hwang et al., 2007).
Environmental Chemistry and Toxicology
Electro-Fenton Degradation of Antimicrobials : Studies on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems have been conducted. This research contributes to understanding the environmental impact and degradation pathways of similar urea-based compounds (Sirés et al., 2007).
Photodegradation of Pesticides : Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides have been performed. This research provides insights into the environmental behavior and degradation processes of urea derivatives in water (Gatidou & Iatrou, 2011).
Biochemistry and Molecular Biology
Nucleoside Antimetabolites Research : Studies on nucleoside antimetabolites, focusing on the structure-activity relationship of the sugar moiety, have been conducted. This research is crucial for understanding the antitumor activities of these compounds and their derivatives (Hattori et al., 1998).
Enzyme-Linked Immunosorbent Assay Development : The development of enzyme-linked immunosorbent assays (ELISA) for detecting urea herbicides like isoproturon in water highlights the applications of urea derivatives in analytical chemistry and bioassays (Katmeh et al., 1994).
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-12-22-15-8-6-14(7-9-15)19-17(21)18-11-10-16(20)13-4-5-13/h6-9,13,16,20H,2-5,10-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKVHBBVBAGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)
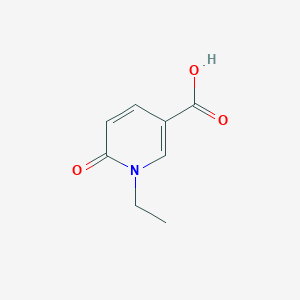
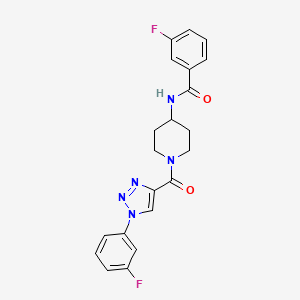
![benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2976774.png)
![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2976775.png)
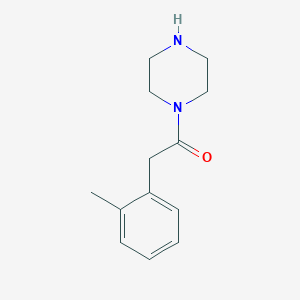


![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)
![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)
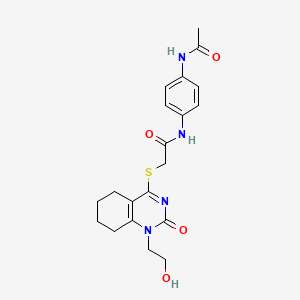
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-3-carboxamide](/img/structure/B2976786.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)